1-(3-chlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(3-CHLOROPHENYL)-3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDINE-2,5-DIONE is a complex organic compound that contains multiple functional groups, including a chlorophenyl group, a methoxy group, and a pyridoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridoindole core, which can be achieved through a Fischer indole synthesis. This involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions .
This can be achieved by reacting the pyridoindole intermediate with a chlorobenzene derivative in the presence of a strong base .
Finally, the methoxy group is introduced through an O-alkylation reaction, where the hydroxyl group of the pyridoindole is reacted with a methylating agent such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDINE-2,5-DIONE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
1-(3-CHLOROPHENYL)-3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDINE-2,5-DIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects .
For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, it can interact with DNA and RNA, leading to the inhibition of viral replication and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share a similar indole core structure and exhibit various biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and its derivatives are structurally related and have been studied for their pharmacological properties.
Uniqueness
The presence of the chlorophenyl group, methoxy group, and pyridoindole moiety provides a unique scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C22H20ClN3O3 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H20ClN3O3/c1-29-15-5-6-18-17(10-15)16-7-8-25(12-19(16)24-18)20-11-21(27)26(22(20)28)14-4-2-3-13(23)9-14/h2-6,9-10,20,24H,7-8,11-12H2,1H3 |
InChI Key |
OWVONJQLABMWKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3)C4CC(=O)N(C4=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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